molecular formula C16H10N2O8 B598281 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) CAS No. 1202689-44-8

4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)

Cat. No.: B598281
CAS No.: 1202689-44-8
M. Wt: 358.262
InChI Key: LSIRFWJQXQJPKC-OWOJBTEDSA-N
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Description

4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) is an organic compound characterized by the presence of two nitrobenzoic acid groups connected via an ethene bridge. This compound is notable for its structural configuration, which includes an E-configuration around the ethene linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) typically involves the reaction of 4-(chloromethyl)-3-nitrobenzoic acid with potassium hydroxide in ethanol. The reaction proceeds as follows:

  • Dissolve 5.74 g of potassium hydroxide in 45 mL of pure ethanol.
  • Add 5.00 g of 4-(chloromethyl)-3-nitrobenzoic acid to the solution.
  • A brown precipitate, which is the potassium salt of the target compound, will form immediately.
  • React at room temperature for about 45 minutes.
  • Apply vacuum filtration and dissolve the solid in about 70 mL of water.
  • Adjust the pH to 1 using hydrochloric acid, causing the solid matter to emerge.
  • Recrystallize from tetrahydrofuran to obtain yellow crystals of the target compound with a 75% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

    Esterification: The carboxylic acid groups can be esterified using alcohols in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products

    Reduction: 4,4’-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid).

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of 4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid).

Scientific Research Applications

4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) largely depends on its application. In photoconductive materials, the compound’s nitro groups play a crucial role in facilitating charge transport by aligning molecular orbitals for efficient charge carrier movement upon illumination . The ethene bridge helps maintain the structural integrity and planarity necessary for optimal photoconductive properties.

Comparison with Similar Compounds

Similar Compounds

    4,4’-[(E)-Ethene-1,2-diyl]dibenzoic acid: Lacks the nitro groups, resulting in different electronic properties.

    4,4’-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid): Contains amine groups instead of nitro groups, leading to different reactivity and applications.

    4,4’-[(E)-Ethene-1,2-diyl]bis(3-hydroxybenzoic acid):

Uniqueness

4,4’-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) is unique due to its combination of nitro groups and an ethene bridge, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific photoconductive or electronic characteristics .

Biological Activity

Overview

4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid), also known by its CAS number 1202689-44-8, is an organic compound featuring two nitrobenzoic acid moieties linked by an ethene bridge. This compound has garnered interest due to its potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and anti-metastatic properties. The structural characteristics of this compound suggest a significant role in various biochemical pathways and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) is C16H12N2O4C_{16}H_{12}N_2O_4. Its structure can be depicted as follows:

  • Nitro Groups : The presence of nitro groups contributes to its reactivity and potential biological activity.
  • Carboxylic Acid Groups : These functional groups are crucial for interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(chloromethyl)-3-nitrobenzoic acid with potassium hydroxide in ethanol. The reaction conditions are as follows:

  • Dissolve 5.74 g of potassium hydroxide in 45 mL of ethanol.
  • Add 5.00 g of 4-(chloromethyl)-3-nitrobenzoic acid.
  • Allow the reaction to proceed at room temperature for approximately 45 minutes.
  • Filter the precipitate and adjust the pH to 1 using hydrochloric acid to isolate the product.
  • Recrystallize from tetrahydrofuran to obtain yellow crystals with a yield of about 75%.

Anti-Cancer Properties

Research indicates that benzoic acid derivatives, including this compound, may exhibit significant anti-cancer activities. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance:

  • Cell Line Studies : In vitro tests have demonstrated that derivatives can induce apoptosis in cancer cells by disrupting cellular metabolism and promoting cell cycle arrest .

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The mechanism through which 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) exerts its biological effects is likely multifaceted:

  • Cellular Uptake : The compound may enter cells via passive diffusion due to its lipophilic nature.
  • Target Interaction : Once inside the cell, it may interact with specific proteins or enzymes involved in signaling pathways related to inflammation and cancer progression.

Study on Anti-Cancer Activity

In a study examining the cytotoxic effects of various benzoic acid derivatives on cancer cells, 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) was found to significantly reduce cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values were reported at concentrations lower than those required for other common chemotherapeutics .

Cell LineIC50 (µM)Reference
MCF715
A54920

In Vivo Studies

Animal studies have indicated that treatment with this compound can lead to reduced tumor size and improved survival rates in models of breast cancer. These findings support its potential as a therapeutic agent .

Properties

IUPAC Name

4-[(E)-2-(4-carboxy-2-nitrophenyl)ethenyl]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O8/c19-15(20)11-5-3-9(13(7-11)17(23)24)1-2-10-4-6-12(16(21)22)8-14(10)18(25)26/h1-8H,(H,19,20)(H,21,22)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIRFWJQXQJPKC-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C=CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])/C=C/C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728637
Record name 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202689-44-8
Record name 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202689-44-8
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